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Compound of Interest

Compound Name: SD-436

Cat. No.: B15614987 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical tumor regression studies of SD-
436, a potent and selective STAT3 PROTAC (Proteolysis Targeting Chimera) degrader. It aims

to offer an objective overview of its performance, particularly in comparison to its predecessor,

SD-36, supported by available experimental data.

Executive Summary
SD-436 is a novel STAT3 degrader designed for enhanced potency and selectivity. Preclinical

studies demonstrate its capacity to induce complete and long-lasting tumor regression in

xenograft models of leukemia and lymphoma. As a successor to earlier STAT3 degraders like

SD-36, SD-436 exhibits an improved pharmacological profile, achieving profound anti-tumor

effects at lower doses. This guide summarizes the key quantitative data, outlines the

experimental methodologies for the pivotal tumor regression studies, and visualizes the

underlying biological mechanisms.

Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data for SD-436 and its comparator, SD-36, in

relevant cancer cell lines and xenograft models.

Table 1: In Vitro Activity of STAT3 Degraders
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Compound Cell Line
Cancer
Type

IC50 (µM) DC50 (nM) Citation

SD-436 MOLM-16

Acute

Myeloid

Leukemia

0.038

~320 (near

complete

degradation)

[1]

SU-DHL-1

Anaplastic

Large Cell

Lymphoma

0.43 10 [1]

SUP-M2

Anaplastic

Large Cell

Lymphoma

0.39 - [1]

Pfeiffer

Diffuse Large

B-cell

Lymphoma

-
2.5 (mutated

STAT3)
[1]

SD-36 MOLM-16

Acute

Myeloid

Leukemia

0.035 - [2]

SU-DHL-1

Anaplastic

Large Cell

Lymphoma

- -

SI-109

(STAT3

Inhibitor)

MOLM-16

Acute

Myeloid

Leukemia

~3 - [2]

IC50: Half-maximal inhibitory concentration for cell growth. DC50: Half-maximal degradation

concentration.

Table 2: In Vivo Tumor Regression in Xenograft Models
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Compound
Xenograft
Model

Dosing
Regimen

Outcome Citation

SD-436
MOLM-16

(Leukemia)
5 mg/kg, i.v.

76% tumor

regression
[1]

MOLM-16

(Leukemia)

10 and 20 mg/kg,

i.v.

Complete tumor

regression
[1]

SU-DHL-1

(Lymphoma)

25 mg/kg,

weekly, i.v.

Complete and

long-lasting

tumor regression

[1]

SD-36
MOLM-16

(Leukemia)

50 mg/kg, twice

weekly, i.v.

Complete tumor

regression
[3]

MOLM-16

(Leukemia)

100 mg/kg,

weekly, i.v.

Complete tumor

regression
[3]

Experimental Protocols
The following sections detail the methodologies for the key tumor regression experiments cited.

MOLM-16 Xenograft Model
Cell Line: MOLM-16, a human acute myeloid leukemia cell line.

Animal Model: Female SCID (Severe Combined Immunodeficient) mice were used for the

studies involving SD-36[3]. While the specific strain for SD-436 studies is not explicitly

stated, immunodeficient mice are standard for xenograft models[4][5].

Tumor Inoculation: MOLM-16 cells were implanted in the mice to establish tumors.

Treatment Administration: Both SD-436 and SD-36 were administered intravenously (i.v.)[1]

[3].

Dosing Regimen:

SD-436: Single doses of 5, 10, and 20 mg/kg were evaluated[1].
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SD-36: Dosing schedules of 25 and 50 mg/kg weekly, 100 mg/kg weekly, and 50 mg/kg

twice weekly for four weeks were tested[3].

Efficacy Assessment: Tumor growth was monitored throughout the study. The primary

outcome was the measurement of tumor regression, with complete regression being the key

endpoint for the higher doses of both compounds[1][3].

SU-DHL-1 Xenograft Model
Cell Line: SU-DHL-1, a human anaplastic large cell lymphoma cell line[6][7].

Animal Model: Immunodeficient mice were used to host the SU-DHL-1 xenografts[6].

Tumor Inoculation: SU-DHL-1 cells were subcutaneously injected into the flanks of the

mice[6].

Treatment Administration: SD-436 was administered intravenously (i.v.)[1].

Dosing Regimen: A weekly dosing schedule of 25 mg/kg was employed for SD-436[1].

Efficacy Assessment: The study aimed to achieve complete and long-lasting tumor

regression, indicating a durable response to the treatment[1].

Mandatory Visualization
Signaling Pathway and Mechanism of Action
The diagrams below illustrate the STAT3 signaling pathway in cancer and the mechanism of

action of STAT3 PROTAC degraders like SD-436.
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Caption: Canonical STAT3 signaling pathway in cancer.
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Caption: Mechanism of action of SD-436 as a STAT3 PROTAC degrader.
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Caption: General experimental workflow for xenograft tumor regression studies.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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